

Flufiprole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flufiprole*

Cat. No.: *B607467*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufiprole is a second-generation phenylpyrazole insecticide that has demonstrated high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system of insects by targeting the γ -aminobutyric acid (GABA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Flufiprole**, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical Structure and Identity

Flufiprole, with the IUPAC name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, is a complex molecule characterized by a central pyrazole ring.[2] Key structural features include a dichlorinated phenyl group with a trifluoromethyl substituent, a cyano group, a trifluoromethylsulfinyl group, and a 2-methylprop-2-en-1-ylamino group attached to the pyrazole core.

Table 1: Chemical Identification of **Flufiprole**

Identifier	Value
IUPAC Name	1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[2]
CAS Number	704886-18-0
Molecular Formula	C16H10Cl2F6N4OS[2]
SMILES	<chem>CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F</chem> [2]
InChI Key	HVQHXBNNMBZJPLK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of **Flufiprole** are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in Table 2. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

Table 2: Physicochemical Properties of **Flufiprole**

Property	Value	Source
Molecular Weight	491.24 g/mol	[3]
Physical State	Solid, white to yellow powder	[4][5]
Melting Point	172-174 °C	[3]
Boiling Point	526.1 ± 50.0 °C (Predicted)	[3]
Density	1.61 ± 0.1 g/cm ³ (Predicted)	[3]
Water Solubility	Data not available	
pKa	-3.75 ± 0.50 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	6.5 (Computed)	[2]

Experimental Protocols

Representative Synthesis of Flufiprole

Disclaimer: A detailed, publicly available, step-by-step synthesis protocol for **Flufiprole** is not readily found in the reviewed literature. The following protocol is a representative method adapted from the synthesis of the structurally related compound, fipronil, and its derivatives.[6][7][8]

Objective: To synthesize 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (**Flufiprole**).

Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

This intermediate is a key precursor for the synthesis of phenylpyrazole insecticides. Its synthesis typically involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a condensation reaction with a suitable dicyanopropionate derivative and subsequent cyclization.[9]

Step 2: Introduction of the Trifluoromethylsulfinyl Group

The pyrazole intermediate from Step 1 is then reacted with a trifluoromethylsulfonylating agent, such as trifluoromethylsulfonyl chloride, in a suitable solvent like dichloroethane. The reaction is typically carried out at an elevated temperature to facilitate the substitution at the 4-position of the pyrazole ring.[6]

Step 3: N-Alkylation with 3-bromo-2-methylprop-1-ene

The final step involves the N-alkylation of the 5-amino group. The product from Step 2 is reacted with 3-bromo-2-methylprop-1-ene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the reaction to completion.

Purification: The final product, **Flufiprole**, is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield a solid product.

Analytical Methods for the Determination of Flufiprole

Several analytical methods have been developed for the detection and quantification of **Flufiprole** residues in various matrices.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- **Principle:** This is a highly sensitive and selective method for the analysis of **Flufiprole**. The compound is first separated from the sample matrix using liquid chromatography, typically with a C18 column. The separated analyte is then introduced into a mass spectrometer where it is ionized and fragmented. Specific fragment ions are then detected, allowing for accurate quantification.
- **Sample Preparation:** Extraction of **Flufiprole** from the sample matrix (e.g., soil, water, agricultural products) is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE).
- **Instrumentation:** A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

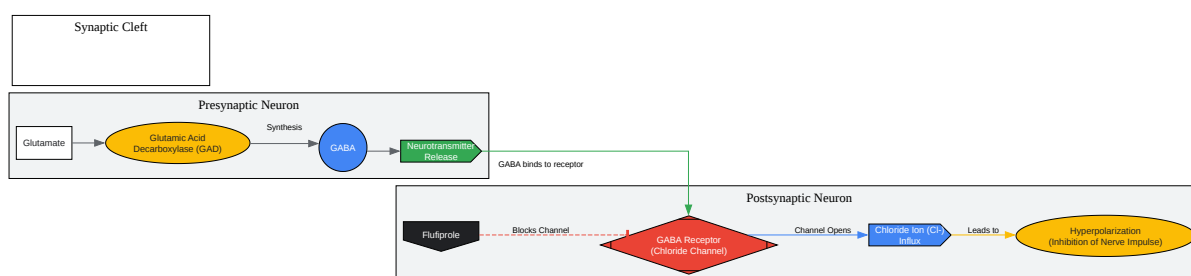
2. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Principle:** GC-MS is another powerful technique for the analysis of **Flufiprole**. The compound is volatilized and separated in a gas chromatograph, typically with a capillary column. The separated analyte then enters the mass spectrometer for detection and quantification.
- **Sample Preparation:** Similar to LC-MS/MS, sample preparation involves extraction and clean-up steps to remove interfering matrix components.
- **Instrumentation:** A gas chromatograph coupled to a mass selective detector.

Mechanism of Action: GABA Receptor Antagonism

Flufiprole exerts its insecticidal effect by acting as a non-competitive antagonist of the γ -aminobutyric acid (GABA) receptor in the insect central nervous system. GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Flufiprole binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.

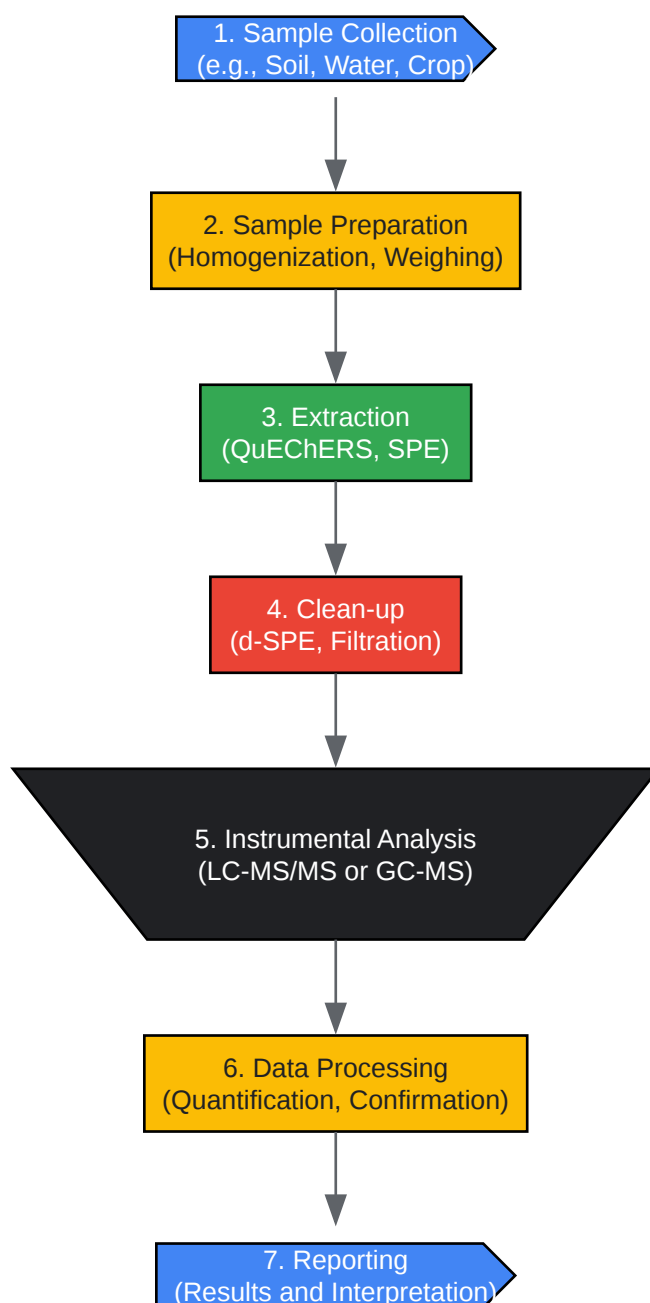


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Caption: Signaling pathway of GABA and the inhibitory action of **Flufiprole**.

Logical Workflow for Flufiprole Analysis

The general workflow for the analysis of **Flufiprole** in a given sample involves several key steps, from sample collection to data interpretation.



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Caption: General workflow for the analysis of **Flufiprole** residues.

Conclusion

Flufiprole is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. This technical guide has summarized its chemical structure, key physicochemical properties, representative synthetic and analytical

methodologies, and its mode of action at the molecular level. For researchers and professionals, a thorough understanding of these aspects is fundamental for the development of new pest control strategies, the assessment of environmental impact, and the advancement of safer and more effective agrochemicals. Further research to obtain experimental data for all physicochemical properties and to develop more efficient and environmentally benign synthetic routes is encouraged.

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- To cite this document: BenchChem. [Flufiprole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607467#flufiprole-chemical-structure-and-properties]

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